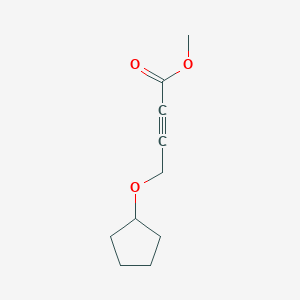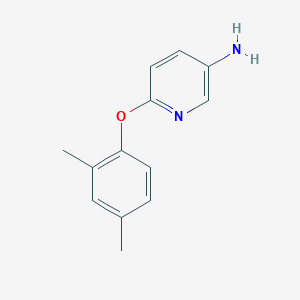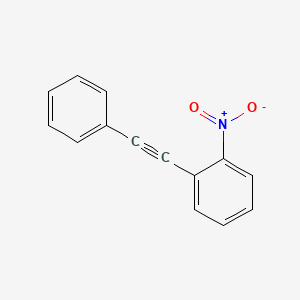
(7-Bromo-2-methoxynaphthalen-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromo-2-methoxynaphthalen-1-yl)methanol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 2nd position, and a methanol group at the 1st position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2-methoxynaphthalen-1-yl)methanol typically involves the bromination of 2-methoxynaphthalene followed by the introduction of a methanol group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 7th position. The resulting intermediate is then subjected to a reaction with formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors and more efficient catalysts to streamline the bromination and methanol introduction steps.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Bromo-2-methoxynaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-methoxynaphthalen-1-ylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 7-Bromo-2-methoxynaphthalen-1-ylmethanal or 7-Bromo-2-methoxynaphthalen-1-ylmethanoic acid.
Reduction: 2-Methoxynaphthalen-1-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(7-Bromo-2-methoxynaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (7-Bromo-2-methoxynaphthalen-1-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. The methanol group can also play a role in its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methoxynaphthalene: Similar structure but lacks the methanol group.
2-Methoxynaphthalen-1-ylmethanol: Similar structure but lacks the bromine atom.
7-Bromo-2-methoxynaphthalene: Similar structure but lacks the methanol group.
Uniqueness
(7-Bromo-2-methoxynaphthalen-1-yl)methanol is unique due to the combination of the bromine atom, methoxy group, and methanol group on the naphthalene ring. This unique combination of functional groups can result in distinct chemical reactivity and biological activity compared to its similar compounds.
Propriétés
Formule moléculaire |
C12H11BrO2 |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
(7-bromo-2-methoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H11BrO2/c1-15-12-5-3-8-2-4-9(13)6-10(8)11(12)7-14/h2-6,14H,7H2,1H3 |
Clé InChI |
IEKNMBOVIUXWEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=CC(=C2)Br)C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13894397.png)
![Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13894400.png)
![1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)

![tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13894433.png)
![1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)

![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)


![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)


